Hexanethioamide

Übersicht

Beschreibung

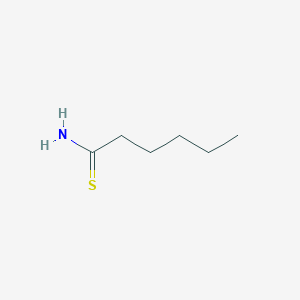

Hexanethioamide is a chemical compound with the molecular formula C6H13NS . It has a molecular weight of 131.24 . The IUPAC name for this compound is hexanethioamide .

Molecular Structure Analysis

The molecular structure of Hexanethioamide can be analyzed using various techniques such as X-ray crystallography, electron diffraction, and atomic pair distribution function (PDF) analysis . These techniques can provide insights into the short- and intermediate-range order in the molecular structure.

Physical And Chemical Properties Analysis

It is stored at room temperature and is shipped at normal temperature . The analysis of these properties can be done using various techniques as described in the literature .

Wissenschaftliche Forschungsanwendungen

Cellular Uptake Mechanisms

Hexanethioamide derivatives, such as Hexakis(2-methoxyisobutylisonitrile) technetium(I) (Tc-MIBI), are explored for their ability to cross biological membranes in response to membrane potential. Chiu, Kronauge, and Piwnica-worms (1990) investigated the net uptake and retention of Tc-MIBI in cultured mouse fibroblasts, revealing that both mitochondrial and plasma membrane potentials significantly influence its cellular uptake. This research suggests potential applications in monitoring membrane potential in vivo through the gamma-emitting properties of Tc-MIBI (Chiu, Kronauge, & Piwnica-worms, 1990).

Diagnostic Imaging

Tc-MIBI has shown promise in diagnostic imaging. O'Tuama, Packard, and Treves (1990) found that Tc-MIBI, originally developed as a myocardial perfusion agent, can also be used in single-photon emission computed tomography (SPECT) imaging of brain tumors. Their study on a pediatric patient with a brain stem astrocytoma indicated marked uptake of Tc-MIBI at the site of tumor recurrence (O'Tuama, Packard, & Treves, 1990).

Understanding Molecular Properties

The molecular properties of hexanethioamide derivatives like MIBI (2-methoxy-2-methylpropylisonitrile) are crucial for their application in scientific research. Crișan et al. (2021) conducted an experimental Raman and computational DFT study of the MIBI ligand, part of the 99mTc-sestamibi radiopharmaceutical. This research provides insights into the geometric and electronic structure of the MIBI ligand, aiding in the understanding of its behavior in biological systems (Crișan, Macea, Andrieş, & Chiș, 2021).

Enhancing Medical Procedures

The use of hexanethioamide derivatives extends to enhancing various medical procedures. For instance, Savi et al. (2004) evaluated the biodistribution of 99mTc-MIBI in humans, demonstrating its potential as a tracer for myocardial perfusion imaging. This research highlights the rapid blood clearance and myocardial uptake of 99mTc-MIBI, making it a promising tracer in nuclear medicine (Savi, Gerundini, Zoli, Maffioli, Compierchio, Colombo, Matarrese, & Deutsch, 2004).

Safety And Hazards

Eigenschaften

IUPAC Name |

hexanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDELOLXCTBXEAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20559409 | |

| Record name | Hexanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexanethioamide | |

CAS RN |

16525-31-8 | |

| Record name | Hexanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid](/img/structure/B1339880.png)

![N-[(4-fluorophenyl)methyl]hydroxylamine](/img/structure/B1339884.png)